(5-Methoxypyrimidin-2-yl)methanamine
Description
(5-Methoxypyrimidin-2-yl)methanamine is a pyrimidine derivative featuring a methoxy group at the 5-position and a methanamine moiety at the 2-position of the pyrimidine ring. Pyrimidine derivatives are widely studied in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
(5-methoxypyrimidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIGULHINMINAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxypyrimidin-2-yl)methanamine typically involves the reaction of 5-methoxypyrimidine with formaldehyde and ammonia or a primary amine. The reaction conditions often include:
Solvent: Aqueous or alcoholic medium
Temperature: Moderate heating (50-80°C)
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of 5-methoxypyrimidine.
Reaction: Controlled addition of formaldehyde and ammonia under optimized conditions.
Purification: Crystallization or distillation to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxypyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions at the methoxy or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Formation of 5-methoxypyrimidine-2-carboxylic acid.
Reduction: Formation of 5-methoxypyrimidin-2-ylmethanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(5-Methoxypyrimidin-2-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Methoxypyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:
Inhibit Enzymes: By binding to the active site or allosteric sites, thereby affecting the enzyme’s activity.
Modulate Receptors: By acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
- Structure : Replaces the 5-methoxy group with a thienyl substituent and incorporates an N-methylated methanamine.
- Properties : Melting point: 105–106°C; molecular weight: 205.28 g/mol. The thienyl group introduces aromatic sulfur, which may alter electronic properties and binding affinity compared to methoxy .
- Applications: Not explicitly stated, but sulfur-containing heterocycles are common in drug design for metabolic stability.
(5,6-Dimethoxypyridin-2-yl)methanamine
- Structure : Pyridine core with dual methoxy groups (5- and 6-positions) and a methanamine at position 2.
- Properties : Molecular formula: C₈H₁₂N₂O₂; methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration. The dimethylation pattern could influence target selectivity .
- Applications : Explored in medicinal chemistry for pharmacokinetic optimization.
5-Methyl-2-furanmethanamine
- Structure : Furan core with a methyl group (5-position) and methanamine (2-position).
- Properties: The oxygen-rich furan ring confers polarity, contrasting with the nitrogen-dominated pyrimidine.
Biological Activity
(5-Methoxypyrimidin-2-yl)methanamine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C6H9N3O and features a pyrimidine ring with a methoxy group at the 5-position and a methanamine group at the 2-position. This specific substitution pattern is believed to influence its chemical reactivity and biological interactions significantly.
Research indicates that this compound interacts with various biological targets, primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thus modulating their activity.
- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing intracellular signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are often associated with diverse pharmacological effects, including the modulation of signaling pathways critical for cancer cell proliferation and survival. Initial findings indicate that this compound may inhibit tumor growth by targeting specific oncogenic pathways .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Case studies have highlighted the therapeutic potential of this compound in clinical settings. For instance, one study explored its use in combination therapies for treating resistant bacterial infections, showcasing its efficacy when paired with traditional antibiotics. Another case study focused on its application in cancer treatment protocols, where it was found to enhance the effectiveness of existing chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
